molecular formula C13H16N2O4 B1328060 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde CAS No. 1033463-38-5

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde

Cat. No.: B1328060
CAS No.: 1033463-38-5
M. Wt: 264.28 g/mol
InChI Key: BGKFVXZIUPQNKM-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde typically involves multi-step reactions starting from commercially available precursorsThe hydroxymethyl group can be introduced via a reduction reaction . Industrial production methods may involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety can interact with receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar compounds to 2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde include other piperidine derivatives such as:

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-8-10-3-5-14(6-4-10)13-2-1-12(15(18)19)7-11(13)9-17/h1-2,7,9-10,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFVXZIUPQNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301205630
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033463-38-5
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033463-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Hydroxymethyl)-1-piperidinyl]-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301205630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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